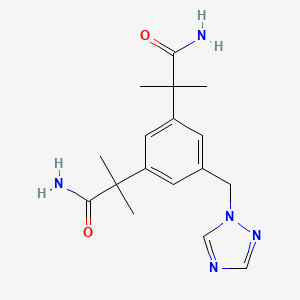

Anastrozole Diamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(1-amino-2-methyl-1-oxopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-16(2,14(18)23)12-5-11(8-22-10-20-9-21-22)6-13(7-12)17(3,4)15(19)24/h5-7,9-10H,8H2,1-4H3,(H2,18,23)(H2,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBRTLOLPFAUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701137025 | |

| Record name | α1,α1,α3,α3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701137025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120512-04-1 | |

| Record name | α1,α1,α3,α3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120512-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α1,α1,α3,α3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701137025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Anastrozole: Structure, Properties, and the Diamide Moiety

Abstract: This technical guide provides a comprehensive analysis of Anastrozole (Arimidex®), a third-generation non-steroidal aromatase inhibitor critical in the treatment of hormone receptor-positive breast cancer. The guide delves into its chemical structure, physicochemical properties, mechanism of action, synthesis, and analytical characterization. It further addresses the term "Anastrozole Diamide," a non-standard nomenclature, by providing a detailed examination of the diamide functional group and its significance in medicinal chemistry. A theoretical framework for the synthesis and potential properties of a hypothetical Anastrozole derivative incorporating a diamide moiety is explored, offering a forward-looking perspective for researchers in drug development.

Introduction

Anastrozole is a potent and highly selective non-steroidal aromatase inhibitor, first approved for medical use in 1995.[1][2] It has become a cornerstone in the endocrine therapy of postmenopausal breast cancer due to its favorable efficacy and side-effect profile compared to previous treatments like tamoxifen.[1][3] Its primary function is to block the aromatase enzyme, thereby inhibiting the peripheral biosynthesis of estrogen, a key driver for the growth of many breast cancers.[4][5]

The query "Anastrozole Diamide" does not correspond to a recognized pharmaceutical entity. This guide, therefore, deconstructs the term to provide maximum value. It will first deliver an in-depth profile of Anastrozole itself. Subsequently, it will characterize the diamide functional group—a moiety defined by two amide groups—which is prevalent in various pharmaceuticals and materials.[6][7] Finally, from a medicinal chemistry standpoint, this paper will explore the hypothetical construct of an "Anastrozole Diamide," discussing potential synthetic strategies and the theoretical impact of such a modification on the molecule's properties.

Part 1: A Comprehensive Profile of Anastrozole

Anastrozole, chemically known as 2,2′-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile), is a benzyltriazole derivative.[2][8] Its non-steroidal nature confers distinct advantages, avoiding steroid-associated adverse effects.[1]

Chemical Structure and Physicochemical Properties

Anastrozole's structure features a central benzene ring substituted with two tetramethyl-acetonitrile groups and a triazole-methyl group. This unique architecture is key to its selective binding to the aromatase enzyme.

Table 1: Physicochemical Properties of Anastrozole

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₉N₅ | [1] |

| Molecular Weight | 293.37 g/mol | [8] |

| IUPAC Name | 2-[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile | [1] |

| CAS Number | 120511-73-1 | [1] |

| Appearance | Off-white crystalline powder | [8][9] |

| Melting Point | 81-82 °C | [10] |

| Water Solubility | 0.5 mg/mL at 25 °C (moderate) | [1][9] |

| LogP (Octanol/Water) | 1.58 | [8] |

| pKa | 2.62 (Predicted) | [10] |

| BCS Class | Class 2 (Low Solubility, High Permeability) | [11] |

Mechanism of Action: Aromatase Inhibition

In postmenopausal women, the primary source of estrogen is the conversion of androgens (like androstenedione and testosterone) produced by the adrenal glands into estrogens (estrone and estradiol).[4][12] This conversion is catalyzed by the enzyme aromatase (cytochrome P450 19A1). Anastrozole is a competitive inhibitor of this enzyme.[8] It binds reversibly to the heme of the cytochrome P-450 unit within the aromatase enzyme, blocking its active site and preventing androgen conversion.[1] This leads to a significant suppression of serum estradiol concentrations—by approximately 70% within 24 hours and 80-85% after 14 days of daily dosing.[2][3] This potent anti-estrogenic effect slows or halts the growth of hormone receptor-positive tumors.[12]

Caption: Mechanism of Anastrozole action in postmenopausal women.

Synthesis and Manufacturing Insights

The industrial synthesis of Anastrozole is a multi-step process that requires careful control to maximize yield and minimize impurities.[13] A common pathway starts from 3,5-bis(bromomethyl)toluene.[8][14]

Causality in Experimental Choices:

-

Step 1 (Cyanation): The initial Sₙ2 displacement with potassium cyanide is often facilitated by a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).[14][15] The PTC is crucial because it transports the cyanide anion from the solid or aqueous phase into the organic phase where the toluene derivative is dissolved, dramatically increasing the reaction rate.

-

Step 2 (Methylation): Deprotonation with a strong base like sodium hydride (NaH) creates a carbanion, which then acts as a nucleophile to attack methyl iodide. This step builds the characteristic gem-dimethyl groups.[8]

-

Step 3 (Bromination): A radical substitution using N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) selectively brominates the benzylic methyl group.[14][16] This position is favored due to the stability of the resulting benzyl radical.

-

Step 4 (Alkylation): The final step involves another Sₙ2 reaction where the sodium salt of 1,2,4-triazole displaces the benzyl bromide.[14] Using the pre-formed sodium salt of the triazole enhances its nucleophilicity. The choice of solvent is critical; while DMF is effective, its use is disadvantageous for industrial applications, leading to processes that use toluene with a PTC.[15][17] A major challenge in this step is the formation of a regioisomeric impurity where the triazole attaches via the N4 position instead of the desired N1.[18][19]

Caption: Simplified synthetic workflow for Anastrozole.

Analytical Characterization Protocols

Ensuring the purity and identity of Anastrozole is paramount. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique.[20]

Protocol: Reversed-Phase HPLC for Anastrozole Impurity Profiling

This self-validating protocol is designed for routine quality control to separate Anastrozole from its known process-related impurities and degradation products.[19][21]

-

Instrumentation & Consumables:

-

Chromatographic Conditions:

-

Sample Preparation:

-

Standard Solution (1 mg/mL stock): Accurately weigh 10 mg of Anastrozole reference standard and dissolve in 10 mL of mobile phase.[22]

-

Working Standard (e.g., 10 µg/mL): Prepare serial dilutions from the stock solution using the mobile phase to achieve a concentration within the linear range (e.g., 2-10 µg/mL).[22]

-

Sample Solution: Prepare the sample (e.g., from a crushed tablet) in the mobile phase to obtain a theoretical concentration similar to the working standard. Filter through a 0.45 µm syringe filter before injection.

-

-

System Validation & Analysis:

-

System Suitability: Inject the working standard five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.

-

Specificity: Analyze a blank (mobile phase) and a placebo sample to ensure no interfering peaks at the retention time of Anastrozole.

-

Quantification: Inject the standard and sample solutions. Calculate the amount of Anastrozole in the sample by comparing the peak area response to that of the reference standard.

-

-

Trustworthiness Check (Self-Validation): The method's reliability is confirmed by linearity (correlation coefficient >0.999 over the working range), accuracy (spiking a placebo with known amounts of API and achieving >98% recovery), and precision (low RSD for repeatability and intermediate precision).[22]

Part 2: The Diamide Moiety - Chemical Significance

A diamide is a compound containing two amide functional groups.[7] The amide group itself consists of a carbonyl group linked to a nitrogen atom.[6] This functional group is exceptionally stable due to resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl system, which imparts partial double-bond character to the C-N bond.[23]

Properties and Role in Pharmaceuticals

-

Polarity and Hydrogen Bonding: The amide group is polar and can act as both a hydrogen bond donor (primary and secondary amides) and acceptor. This property influences solubility and the ability to interact with biological targets.[6][24]

-

Chemical Stability: Amides are the least reactive of the carboxylic acid derivatives, resistant to hydrolysis except under harsh acidic or basic conditions.[23] This stability is a key reason for their prevalence in drug molecules and polymers like nylon.[6]

-

Examples in Therapeutics: Diamides are present in a wide range of pharmaceuticals. For instance, certain insecticides are anthranilic or phthalic diamides that act on insect ryanodine receptors.[25] In drug discovery, diamide compounds have been investigated as inhibitors for various enzymes, such as diacylglycerol acyltransferase 1 (DGAT1).[26]

Part 3: Hypothetical "Anastrozole Diamide" - A Medicinal Chemistry Perspective

While no standard "Anastrozole Diamide" exists, we can theorize on the creation of such a derivative and its potential impact. A logical approach would be to modify one of the nitrile groups of Anastrozole into an amide, and then a second functional group into another amide, creating a diamide structure. A more direct route would be to synthesize a precursor with two carboxylic acid groups and then convert them to amides.

Potential Synthetic Approach

A hypothetical synthesis could start from a precursor like 5-(1H-1,2,4-triazol-1-ylmethyl)isophthalic acid. This molecule provides the core structure of Anastrozole but with carboxylic acid groups instead of the tetramethyl-acetonitrile moieties.

Caption: Hypothetical synthesis of an Anastrozole Diamide derivative.

Protocol Steps:

-

Activation: The dicarboxylic acid precursor would be converted to a more reactive di-acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amination: The resulting di-acid chloride would then be treated with an amine (e.g., ammonia to form a primary diamide, or a primary/secondary amine for a substituted diamide) to form the two amide bonds via nucleophilic acyl substitution.

Predicted Impact on Properties

Replacing the two lipophilic tetramethyl-acetonitrile groups with polar diamide groups would profoundly alter the molecule's physicochemical and pharmacological properties.

-

Solubility: A significant increase in aqueous solubility would be expected due to the introduction of polar, hydrogen-bonding amide groups. This could alter the drug's formulation requirements and pharmacokinetic profile.

-

Pharmacokinetics: Increased polarity would likely decrease cell membrane permeability (potentially lowering its BCS class from 2 to 3 or 4), reduce plasma protein binding (Anastrozole is 40% bound), and increase renal clearance.[2][4]

-

Pharmacodynamics: The key question is whether the modified molecule would retain its affinity and selectivity for the aromatase enzyme. The tetramethyl-acetonitrile groups are crucial for binding. Replacing them with bulkier or more polar amide groups could introduce steric hindrance or unfavorable electronic interactions within the enzyme's active site, likely reducing or eliminating its inhibitory activity. Extensive structure-activity relationship (SAR) studies would be required to validate any new derivative.

Conclusion

Anastrozole is a well-characterized and highly effective aromatase inhibitor with a specific chemical structure and mechanism of action that are fundamental to its clinical success. The term "Anastrozole Diamide" does not refer to an established compound but serves as a valuable prompt for a deeper exploration of medicinal chemistry principles. While the direct conversion of Anastrozole's nitrile groups to a diamide structure is chemically challenging, a hypothetical synthesis from a dicarboxylic acid precursor illustrates a plausible route. However, such a modification would drastically alter the molecule's properties, most likely diminishing its specific inhibitory action on the aromatase enzyme. This technical guide provides researchers with the core knowledge of Anastrozole's chemistry and a logical framework for considering the design and implications of novel derivatives.

References

-

PubChem. (n.d.). Anastrozole. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Anastrozole. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Anastrozole? Synapse. Retrieved from [Link]

-

Gpatindia. (2020). ANASTROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

Journal of Chromatographic Science. (n.d.). A review of chromatographic methods used in the determination of anastrozole levels. Retrieved from [Link]

-

PharmaCompass. (n.d.). ANASTROLZOLE | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

Dr. Oracle. (2025). What is Anastrazole (Aromatase Inhibitor)?. Retrieved from [Link]

-

PharmaCompass. (n.d.). Anastrole | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Variation in anastrozole metabolism and pharmacodynamics in women with early breast cancer. PMC. Retrieved from [Link]

-

CORE. (n.d.). THE SYNTHESIS OF ANASTRAZOLE INTERMEDIATES USING CONTINUOUS FLOW SYSTEMS By Sam Tanyi Tambi. Retrieved from [Link]

-

VAST JOURNALS SYSTEM. (n.d.). SYNTHESIS OF ANTICANCER DRUG ANASTROZOLE VIA PHASE-TRANSFER CATALYST. Retrieved from [Link]

-

ChemTalk. (n.d.). Amide Functional Group. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). Amides chemical properties: Understanding Their Significance. Retrieved from [Link]

-

Auctores Journals. (n.d.). Consequence of ANASTROZOLE on Chemo therapy. Retrieved from [Link]

-

Drugs.com. (n.d.). Anastrozole: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

-

Der Pharma Chemica. (2013). A novel validated RP-HPLC method for the determination of anastrozole in bulk and pharmaceutical tablet dosage forms. Retrieved from [Link]

- Google Patents. (n.d.). US20100099887A1 - Process for the Preparation of Pure Anastrozole.

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

-

T3DB. (n.d.). Anastrozole (T3D4796). Retrieved from [Link]

-

PubChem. (n.d.). Anastrozole-d12. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Amide Functional Group. Retrieved from [Link]

-

Study.com. (n.d.). Amide | Structure, Functional Group Bond & Examples. Retrieved from [Link]

- Google Patents. (n.d.). WO2007054963A2 - A process for the preparation of pure anastrozole.

-

SynThink. (n.d.). Anastrozole EP Impurity and USP Related Compound. Retrieved from [Link]

-

ResearchGate. (2025). Development and Validation of a HPLC Method for Determination of Anastrozole in Tablet Dosage Form. Retrieved from [Link]

-

ResearchGate. (2025). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2024). Anastrozole drug evaluation using the RP-HPLC method in bulk and tablet dosage forms, as well as stability studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Amidine containing compounds: Antimicrobial activity and its potential in combating. PMC. Retrieved from [Link]

-

ScienceDirect. (2016). Discovery of diamide compounds as diacylglycerol acyltransferase 1 (DGAT1) inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

- Google Patents. (n.d.). WO1998007702A1 - Diamide compounds and drugs containing the same.

-

National Center for Biotechnology Information. (2024). Novel Meta-Diamide Compounds Containing Sulfide Derivatives Were Designed and Synthesized as Potential Pesticides. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Diamide insecticides. Retrieved from [Link]

Sources

- 1. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anastrozole - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. echemi.com [echemi.com]

- 5. drugs.com [drugs.com]

- 6. Amide Functional Group | ChemTalk [chemistrytalk.org]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. ANASTROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. medkoo.com [medkoo.com]

- 10. Anastrozole | 120511-73-1 [chemicalbook.com]

- 11. Consequence of ANASTROZOLE on Chemo therapy | Auctores [auctoresonline.org]

- 12. What is the mechanism of Anastrozole? [synapse.patsnap.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Anastrozole synthesis - chemicalbook [chemicalbook.com]

- 15. vjs.ac.vn [vjs.ac.vn]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. US20100099887A1 - Process for the Preparation of Pure Anastrozole - Google Patents [patents.google.com]

- 18. WO2007054963A2 - A process for the preparation of pure anastrozole - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. squ.elsevierpure.com [squ.elsevierpure.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. derpharmachemica.com [derpharmachemica.com]

- 23. Amide Functional Group - Chemistry Steps [chemistrysteps.com]

- 24. Amide | Structure, Functional Group Bond & Examples - Lesson | Study.com [study.com]

- 25. Diamide insecticides - Wikipedia [en.wikipedia.org]

- 26. Discovery of diamide compounds as diacylglycerol acyltransferase 1 (DGAT1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Anastrozole and the Formation of its Diamide Analog

For the attention of: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the synthetic pathways to Anastrozole, a potent non-steroidal aromatase inhibitor. In addition to detailing the established and industrially relevant manufacturing routes, this guide addresses the formation and potential synthesis of a key related compound, the "Anastrozole Diamide." This document is structured to provide not only procedural steps but also the underlying chemical principles and strategic considerations essential for researchers and professionals in the field of drug development and synthesis.

Introduction: Anastrozole and the Significance of its Diamide Analog

Anastrozole, chemically known as α,α,α',α'-tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile, is a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] Its therapeutic efficacy stems from its potent and selective inhibition of aromatase, the enzyme responsible for the final step in estrogen biosynthesis. The chemical structure of Anastrozole, featuring two nitrile groups, is pivotal to its activity and also presents interesting chemical considerations, including the potential for hydrolysis to its corresponding mono- and di-amide analogs.

While not a primary therapeutic agent itself, the "Anastrozole Diamide," or 2-[3-(1-carbamoyl-1-methylethyl)-5-[3][4][5]triazol-1-ylmethylphenyl]-isobutyramide, is a significant compound in the context of Anastrozole synthesis and analysis. It is recognized as a potential impurity formed through the hydrolysis of the nitrile functional groups of Anastrozole during its synthesis or storage.[3] Understanding the formation of this diamide is crucial for process optimization, impurity profiling, and ensuring the quality and stability of the final active pharmaceutical ingredient (API).

This guide will first elucidate the primary, well-established synthetic routes to Anastrozole. Subsequently, it will delve into the chemistry of the Anastrozole Diamide, including its formation as a hydrolysis byproduct and a proposed synthetic pathway for its deliberate preparation, which can be valuable for analytical standard generation and further pharmacological investigation.

Part 1: Established Synthetic Pathways to Anastrozole

The industrial synthesis of Anastrozole is a multi-step process that has been refined to optimize yield, purity, and cost-effectiveness. The core of the synthesis involves the construction of the substituted benzene ring followed by the introduction of the 1,2,4-triazole moiety. Two common starting materials for the synthesis of Anastrozole are mesitylene and 3,5-bis(bromomethyl)toluene.[6] A crucial intermediate in many synthetic approaches is 3,5-bis(2-cyanoprop-2-yl)benzyl bromide.[1]

Route 1: Synthesis Starting from Mesitylene

This pathway involves the sequential functionalization of the readily available and inexpensive starting material, mesitylene.

Caption: Synthetic pathway of Anastrozole starting from mesitylene.

Experimental Protocol: Synthesis of 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide from 3,5-Bis(2-cyanoprop-2-yl)toluene

-

Dissolution: Dissolve 3,5-bis(2-cyanoprop-2-yl)toluene in a suitable solvent such as carbon tetrachloride or acetonitrile in a reaction vessel equipped with a reflux condenser and a stirrer.[1]

-

Initiation: Add a radical initiator, such as benzoyl peroxide, to the solution.[1]

-

Bromination: Add N-bromosuccinimide (NBS) portion-wise to the reaction mixture. The use of NBS allows for selective benzylic bromination with minimal side reactions.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude 3,5-bis(2-cyanoprop-2-yl)benzyl bromide. This intermediate is often used in the next step without further purification.

Causality Behind Experimental Choices:

-

Solvent Selection: Carbon tetrachloride was historically used but is now largely replaced by less toxic solvents like acetonitrile due to safety concerns. The choice of solvent is critical for the solubility of reactants and for achieving the desired reaction temperature.

-

Radical Initiator: Benzoyl peroxide is a common choice for initiating the radical bromination at the benzylic position. The thermal decomposition of the peroxide generates radicals that propagate the chain reaction.

-

N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for benzylic positions as it provides a low, steady concentration of bromine, which favors the desired substitution over addition reactions to the aromatic ring.

Final Step: Alkylation of 1,2,4-Triazole

The final step in the synthesis is the nucleophilic substitution reaction between the benzylic bromide intermediate and the sodium salt of 1,2,4-triazole.

Experimental Protocol: Synthesis of Anastrozole

-

Preparation of Triazole Salt: Prepare the sodium salt of 1,2,4-triazole by reacting 1,2,4-triazole with a strong base like sodium hydride in an anhydrous aprotic solvent such as dimethylformamide (DMF).

-

Alkylation: Add a solution of 3,5-bis(2-cyanoprop-2-yl)benzyl bromide in the same solvent to the suspension of the 1,2,4-triazole sodium salt.[1]

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by HPLC.

-

Quenching and Extraction: Quench the reaction by the addition of water and extract the product into a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Anastrozole is then purified by crystallization from a suitable solvent system, such as ethyl acetate/cyclohexane, to yield the final product with high purity.[1]

Trustworthiness and Self-Validating System:

The purity of the final Anastrozole product is critical for its pharmaceutical application. The protocol includes purification steps such as crystallization to remove unreacted starting materials and byproducts. The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and its purity should be confirmed by HPLC to be greater than 99.5%.

| Step | Key Reagents | Typical Yield | Purity of Product |

| Benzylic Bromination | NBS, Benzoyl Peroxide | 80-90% | ~95% |

| Alkylation with Triazole | 1,2,4-Triazole Sodium Salt, DMF | 70-85% | >99.5% |

Part 2: The "Anastrozole Diamide" - Formation and Synthesis

As previously mentioned, the term "Anastrozole Diamide" refers to the di-hydrolyzed form of Anastrozole. A patent on the purification of Anastrozole identifies this diamide, along with the corresponding mono-amide, as potential impurities that can form during the synthesis.[3]

Caption: Hydrolysis pathway of Anastrozole to its mono- and di-amide derivatives.

Proposed Synthetic Pathway for Anastrozole Diamide

The synthesis of Anastrozole Diamide can be achieved through the controlled hydrolysis of Anastrozole. The nitrile groups can be converted to amide groups under acidic or basic conditions.[6]

Experimental Protocol: Synthesis of Anastrozole Diamide

-

Reaction Setup: In a round-bottom flask, dissolve Anastrozole in a suitable solvent that is miscible with the hydrolysis medium, for example, a mixture of an alcohol and water.

-

Catalyst Addition: Add a catalyst for the hydrolysis. For acidic conditions, concentrated sulfuric acid or hydrochloric acid can be used. For basic conditions, a solution of sodium hydroxide or potassium hydroxide can be employed.[7] The choice of catalyst and its concentration will influence the rate of hydrolysis.

-

Controlled Hydrolysis: Heat the reaction mixture at a controlled temperature (e.g., 50-80 °C) and monitor the progress of the reaction closely using HPLC. The goal is to achieve complete conversion of both nitrile groups to amides without significant further hydrolysis to the carboxylic acid.

-

Neutralization and Isolation: Once the reaction is complete, cool the mixture and carefully neutralize the catalyst. If an acid catalyst was used, a base such as sodium bicarbonate should be added. If a base catalyst was used, an acid such as hydrochloric acid should be added until the pH is neutral.

-

Extraction and Purification: Extract the product into a suitable organic solvent. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude Anastrozole Diamide can be purified by column chromatography or crystallization to obtain the pure product.

Expertise and Experience Insights:

-

Controlling the Hydrolysis: The hydrolysis of nitriles to amides can be challenging to stop at the amide stage, as the amide can be further hydrolyzed to a carboxylic acid. Therefore, careful control of reaction time, temperature, and reagent concentration is crucial. The use of certain catalysts, such as platinum-based systems, has been shown to be highly selective for the hydration of nitriles to amides under neutral conditions, which could be an alternative approach to consider.[8]

-

Analytical Monitoring: Frequent monitoring of the reaction by HPLC is essential to determine the optimal endpoint, maximizing the yield of the diamide while minimizing the formation of the carboxylic acid byproduct.

References

- US8058302B2 - Process for preparing pure anastrozole - Google P

-

THE SYNTHESIS OF ANASTRAZOLE INTERMEDIATES USING CONTINUOUS FLOW SYSTEMS By Sam Tanyi Tambi - CORE. [Link]

- US20080177081A1 - Process for Preparation of Anastrozole - Google P

-

Preparation of benzyl bromide - PrepChem.com. [Link]

-

21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. [Link]

-

Hydrazine - Wikipedia. [Link]

-

SYNTHESIS OF ANTICANCER DRUG ANASTROZOLE VIA PHASE-TRANSFER CATALYST - VAST JOURNALS SYSTEM. [Link]

-

Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups | The Journal of Organic Chemistry - ACS Publications. [Link]

- EP2397472A1 - A process for the preparation of a benzylbromide intermediates - Google P

- US20090062550A1 - Process for the Large Scale Production of Rizatriptan Benzoate - Google P

-

Anastrozole | C17H19N5 | CID 2187 - PubChem - NIH. [Link]

-

Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol - PubMed Central. [Link]

- WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google P

-

Synthesis of 1,3,5-Triazepines and Benzo[f][1][3][6]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC - PubMed Central. [Link]

- CA2688463A1 - Process for the preparation of rizatriptan - Google P

-

Triazoles Synthesis & Applications as Nonsteroidal Aromatase Inhibitors for Hormone-Dependent Breast Cancer Treatment - ResearchGate. [Link]

-

Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11. [Link]

-

Selective NaOH-catalysed hydration of aromatic nitriles to amides - RSC Publishing. [Link]

- CN107098791B - Preparation method of benzyl bromide - Google P

-

Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst - Organic Syntheses. [Link]

- WO2007054979A1 - Process for the large scale production of rizatriptan benzoate - Google P

- CN103664900A - Novel method for preparing rizatriptan benzoate - Google P

Sources

- 1. US20080177081A1 - Process for Preparation of Anastrozole - Google Patents [patents.google.com]

- 2. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US8058302B2 - Process for preparing pure anastrozole - Google Patents [patents.google.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. prepchem.com [prepchem.com]

- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 7. Selective NaOH-catalysed hydration of aromatic nitriles to amides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

Anastrozole Diamide (CAS No. 120512-04-1): A Comprehensive Technical Guide for Pharmaceutical Scientists

This in-depth technical guide provides a comprehensive overview of Anastrozole Diamide, a known process-related impurity and potential degradation product of the potent non-steroidal aromatase inhibitor, Anastrozole. This document is intended for researchers, scientists, and drug development professionals, offering critical insights into its chemical identity, formation pathways, analytical characterization, and the implications for pharmaceutical quality control.

Introduction: The Significance of Impurity Profiling in Anastrozole

Anastrozole is a cornerstone in the therapeutic arsenal against hormone receptor-positive breast cancer in postmenopausal women.[1][2] Its mechanism of action involves the highly selective inhibition of the aromatase enzyme, which is responsible for the peripheral conversion of androgens to estrogens.[1][2] The purity of the active pharmaceutical ingredient (API) is paramount to ensure its therapeutic efficacy and patient safety. The presence of impurities, such as Anastrozole Diamide, can potentially alter the drug's safety and performance profile. Therefore, a thorough understanding of these impurities is a regulatory and scientific imperative.

Anastrozole Diamide is identified as a significant related substance in the synthesis and stability studies of Anastrozole.[3] This guide will delve into the technical details of this impurity, providing a foundational resource for its management in drug development and manufacturing.

Chemical and Physical Properties

Anastrozole Diamide is the result of the hydrolysis of both nitrile functional groups in the Anastrozole molecule to primary amides.

| Property | Value | Source |

| CAS Number | 120512-04-1 | [4][5] |

| IUPAC Name | 2,2'-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3-phenylene}bis(2-methylpropanamide) | [4] |

| Synonyms | Anastrozole Impurity B (USP), Anastrozole Related Compound B | [3][5] |

| Molecular Formula | C₁₇H₂₃N₅O₂ | [4][5] |

| Molecular Weight | 329.4 g/mol | [4][5] |

Formation and Synthesis: A Tale of Hydrolysis

The primary route to the formation of Anastrozole Diamide is through the hydrolysis of the parent drug, Anastrozole. This transformation can occur during the synthesis of Anastrozole or as a degradation pathway under certain storage and handling conditions.

Mechanism of Formation

The conversion of the nitrile groups (-C≡N) in Anastrozole to amide groups (-CONH₂) is a classic example of nucleophilic addition to the carbon-nitrogen triple bond. This reaction is typically catalyzed by acidic or basic conditions.[6][7]

dot

Caption: Stepwise hydrolysis of Anastrozole to Anastrozole Diamide.

Forced degradation studies on Anastrozole have demonstrated its susceptibility to hydrolysis, particularly under basic conditions.[8][9] A US patent explicitly identifies the formation of both the mono-amide and the di-amide (Anastrozole Diamide) as major related substances during the preparation of Anastrozole due to the hydrolysis of the cyano groups.[3]

Laboratory Synthesis

While primarily an impurity, the synthesis of Anastrozole Diamide as a reference standard is crucial for analytical method development and validation. The synthesis would logically follow the hydrolysis of Anastrozole under controlled conditions.

Experimental Protocol: Synthesis of Anastrozole Diamide (Illustrative)

-

Dissolution: Dissolve a known quantity of Anastrozole in a suitable organic solvent that is miscible with water (e.g., ethanol).

-

Hydrolysis: Add an aqueous solution of a strong base (e.g., sodium hydroxide) to the Anastrozole solution. The concentration of the base and the reaction temperature should be carefully controlled to favor the formation of the diamide over the diacid.

-

Monitoring: Monitor the reaction progress using a suitable chromatographic technique (e.g., HPLC) to track the disappearance of Anastrozole and the formation of the mono-amide and di-amide.

-

Quenching and Extraction: Once the desired conversion is achieved, neutralize the reaction mixture with a suitable acid. Extract the product into an appropriate organic solvent.

-

Purification: Purify the crude product using techniques such as column chromatography or recrystallization to isolate Anastrozole Diamide.

-

Characterization: Confirm the identity and purity of the synthesized Anastrozole Diamide using spectroscopic methods (¹H NMR, ¹³C NMR, MS) and HPLC.

Analytical Methodologies for Identification and Quantification

The robust detection and quantification of Anastrozole Diamide are critical for ensuring the quality of Anastrozole API and its finished dosage forms. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential to separate Anastrozole Diamide from the parent drug and other related impurities.

dot

Caption: A typical HPLC workflow for the analysis of Anastrozole Diamide.

Typical HPLC Parameters:

| Parameter | Typical Value | Source |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [10][11] |

| Mobile Phase A | Aqueous buffer (e.g., phosphate or acetate) | [11] |

| Mobile Phase B | Acetonitrile or Methanol | [10][11] |

| Gradient/Isocratic | Gradient or Isocratic | [10][11] |

| Flow Rate | 1.0 mL/min | [10][11] |

| Detection Wavelength | 215 nm | [10] |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | [11] |

Method Validation: Any analytical method for the quantification of Anastrozole Diamide must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[9]

Hyphenated Techniques for Structural Confirmation

For the unequivocal identification and structural elucidation of Anastrozole Diamide, especially in complex matrices, hyphenated techniques are indispensable.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns, confirming the identity of the impurity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the complete chemical structure of the isolated impurity.

Chemical suppliers of Anastrozole Diamide reference standards typically provide a comprehensive Certificate of Analysis (CoA) that includes data from these techniques.[12]

Pharmacological Profile and Toxicological Considerations

The pharmacological and toxicological profile of any impurity is a critical aspect of its risk assessment.

Predicted Pharmacological Activity

Anastrozole's pharmacological activity is dependent on its ability to bind to and inhibit the aromatase enzyme. The conversion of the nitrile groups to the more polar amide groups in Anastrozole Diamide is likely to significantly alter its binding affinity for the enzyme's active site. It is plausible that Anastrozole Diamide will have significantly reduced or no aromatase inhibitory activity compared to the parent drug. However, without specific experimental data, this remains a well-founded hypothesis.

Toxicological Assessment

There is a lack of publicly available data on the specific toxicity of Anastrozole Diamide. General toxicological principles suggest that even structurally similar impurities may exhibit different toxicity profiles from the parent drug.

A study on the genotoxicity of Anastrozole itself found no evidence of oxidative DNA damage.[13] However, this does not preclude the possibility of genotoxicity for its impurities.

In the absence of experimental data, in silico toxicology prediction methods can be employed as a preliminary screening tool to assess the potential for toxicity, including genotoxicity, of Anastrozole Diamide.[14][15][16] These computational models use the chemical structure of a compound to predict its potential adverse effects.

Conclusion and Future Perspectives

Anastrozole Diamide is a critical impurity to monitor in the production and storage of Anastrozole. Its formation via hydrolysis of the nitrile groups of the parent drug is a well-understood chemical transformation. Robust analytical methods, primarily HPLC, are essential for its control to ensure the quality, safety, and efficacy of Anastrozole drug products.

Future research should focus on obtaining experimental data on the pharmacological activity and a comprehensive toxicological profile of Anastrozole Diamide. This will enable a more complete risk assessment and inform the setting of appropriate specification limits for this impurity in pharmaceutical preparations.

References

-

LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets. J Pharm Biomed Anal. 2009;50(3):397-404.

- Screening for Anastrozole in Doping Analysis. In: Schänzer W, Geyer H, Gotzmann A, Mareck U, eds. Recent advances in doping analysis (13). Sport und Buch Strauß; 2005:241-244.

-

Cheekatla S, Kumar P, Kumar V, et al. Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy. J Pharm Biomed Anal. 2011;56(5):965-973.

-

Li Y, Zhang Y, Wang Y, et al. Degradation Kinetics Study of Anastrozole in Different Conditions by Reverse-Phase High-Performance Liquid Chromatography and Confirmation of its Major Degradation Product by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry. Curr Pharm Anal. 2018;14(5):472-480.

- A Comparative Guide to the Identification of Anastrozole Related Compounds and Impurities. BenchChem. Accessed January 21, 2026.

- US Patent 8,058,302 B2. Process for preparing pure anastrozole.

- Anastrozole synthesis. ChemicalBook. Accessed January 21, 2026.

-

Serafini M, Gaetani S, Mazzarino M, et al. Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation. J Enzyme Inhib Med Chem. 2017;32(1):101-108.

- Alsante KM, Hatajik TD, Lohr LL, et al. Forced degradation: a tool for drug development. In: Handbook of Isolation and Characterization of Impurities in Pharmaceuticals. Academic Press; 2003:65-103.

-

Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. J Pharm Biomed Anal. 2011;56(5):965-973.

- Investigation of genotoxicity risk and DNA repair capacity in breast cancer patients using anastrozole. J BUON. 2017;22(2):494-500.

- Tambi ST. The synthesis of anastrazole intermediates using continuous flow systems. Master's thesis, Nelson Mandela Metropolitan University; 2017.

- Anastrozole Diamide Impurity. Veeprho. Accessed January 21, 2026.

- ANASTROZOLE EP IMPURITY B | ANASTROZOLE USP RC C. Allmpus. Accessed January 21, 2026.

- WO2007002722A2.

- Valasani KR, Vangala VR, Singh S. Genotoxic Impurities in Pharmaceuticals. Int J Pharm Sci Rev Res. 2012;13(1):39-50.

- Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation. J Enzyme Inhib Med Chem. 2017;32(1):101-108.

- Li Y, Zhang Y, Wang Y, et al. Degradation Kinetics Study of Anastrozole in Different Conditions by Reverse-Phase High-Performance Liquid Chromatography and Confirmation of its Major Degradation Product by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry. Curr Pharm Anal. 2018;14(5):472-480.

- Anastrozole. MedKoo. Accessed January 21, 2026.

- Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy.

- Tran NQ, Nguyen TH, Le TP, et al. Synthesis of anticancer drug anastrozole via phase-transfer catalyst. Vietnam J Chem. 2015;53(2):247-250.

- Nitrile to Amide. Organic Chemistry Portal. Accessed January 21, 2026.

- Bajaj S, Singla D, Sakhuja N. Forced Degradation – A Review. Res J Pharm Technol. 2012;5(1):1-8.

- Converting Nitriles to Amides. Chemistry Steps. Accessed January 21, 2026.

- Anastrozole Tablets. USP-NF. 2017.

- Anastrozole. PubChem. Accessed January 21, 2026.

- Anastrozole Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Accessed January 21, 2026.

- Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules. 2021;26(11):3321.

- In silico modeling using in vitro high throughput screening data for toxicity prediction within REACH.

- In silico toxicology: Computational methods for the prediction of chemical toxicity. WIREs Comput Mol Sci. 2016;6(2):147-172.

- Anastrozole Diamide Impurity. SynThink Research Chemicals. Accessed January 21, 2026.

- In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Front Chem. 2018;6:30.

- Hydrolysis of nitriles. Lumen Learning. Accessed January 21, 2026.

- Chemistry of Nitriles. OpenStax. Accessed January 21, 2026.

- Strategies to enhance the applicability of in silico toxicity prediction methods. Refubium - Freie Universität Berlin. Accessed January 21, 2026.

- In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts.

- Impurity Profiling of Bulk Anastrozole Drug Substance: A Technical Guide. BenchChem. Accessed January 21, 2026.

- Conversion of nitriles to amides. Chemistry LibreTexts. Accessed January 21, 2026.

Sources

- 1. Anastrozole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US8058302B2 - Process for preparing pure anastrozole - Google Patents [patents.google.com]

- 4. veeprho.com [veeprho.com]

- 5. allmpus.com [allmpus.com]

- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 7. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. researchgate.net [researchgate.net]

- 9. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. synthinkchemicals.com [synthinkchemicals.com]

- 13. Investigation of genotoxicity risk and DNA repair capacity in breast cancer patients using anastrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]

An In-Depth Technical Guide to Anastrozole: Core Molecular Attributes, Mechanism of Action, and Analytical Methodologies

A Note to the Reader: The initial query requested a technical guide for "Anastrozole Diamide" with the molecular formula C17H23N5O2. It is important to clarify a point of scientific accuracy from the outset. The well-characterized and clinically significant compound, Anastrozole, possesses the molecular formula C17H19N5 . The formula C17H23N5O2 and the designation "Anastrozole Diamide" do not correspond to the approved drug and appear to describe a different or hypothetical molecule. This guide will, therefore, focus on the scientifically established and widely researched compound, Anastrozole, to ensure the highest degree of accuracy and utility for researchers, scientists, and drug development professionals.

Abstract

Anastrozole is a potent and highly selective third-generation non-steroidal aromatase inhibitor. It is a cornerstone therapy in the management of hormone receptor-positive breast cancer in postmenopausal women, functioning by profoundly suppressing systemic estrogen levels. This guide provides a detailed examination of Anastrozole's core molecular characteristics, its mechanism of action at the enzymatic level, and a comprehensive overview of the analytical methodologies essential for its characterization and quantification. The content herein is synthesized from peer-reviewed literature and established analytical standards to provide a robust resource for the scientific community.

Core Molecular Profile of Anastrozole

A thorough understanding of a drug's physicochemical properties is fundamental to its development, formulation, and clinical application. Anastrozole's structure and properties are well-defined.

Molecular Formula and Weight

-

Chemical Formula: C17H19N5

-

Molecular Weight: 293.37 g/mol

These fundamental values are critical for all stoichiometric calculations, from synthesis to the preparation of analytical standards.

Chemical Structure and Nomenclature

Anastrozole is chemically described as 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropionitrile). Its structure features a central benzene ring substituted with two cyanomethylpropane groups and a triazolylmethyl moiety, which is key to its biological activity.

Table 1: Key Physicochemical Properties of Anastrozole

| Property | Value | Source |

| IUPAC Name | 2-[3-(cyanomethyl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile | PubChem |

| CAS Number | 120511-73-1 | PubChem |

| Melting Point | 81-82 °C | DrugBank |

| Solubility | Soluble in acetonitrile, acetone, ethanol, and methanol. | DrugBank |

| pKa | Not applicable (non-ionizable under physiological conditions) | N/A |

Mechanism of Action: Selective Aromatase Inhibition

Anastrozole's therapeutic efficacy is derived from its potent and selective inhibition of the aromatase enzyme (cytochrome P450 19A1), the rate-limiting enzyme in the conversion of androgens (like testosterone and androstenedione) to estrogens (estrone and estradiol).

Enzymatic Interaction

Anastrozole acts as a competitive inhibitor. The nitrogen atom (N-4) of its triazole ring reversibly binds to the heme iron atom within the cytochrome P450 active site of the aromatase enzyme. This interaction effectively blocks the enzyme's ability to bind its natural androgen substrates, thereby halting estrogen synthesis. Unlike steroidal inhibitors, Anastrozole does not require metabolic activation and does not lead to the irreversible inactivation of the enzyme.

Caption: Mechanism of Anastrozole Action.

Selectivity and Systemic Effects

A key advantage of Anastrozole is its high selectivity. It does not significantly affect other steroidogenic enzymes, such as those involved in the synthesis of corticosteroids or mineralocorticoids. This specificity minimizes off-target side effects commonly associated with less selective hormonal therapies. The resulting suppression of circulating estradiol levels is profound, often exceeding 95% from baseline in postmenopausal women.

Analytical Methodologies for Anastrozole

Accurate and precise quantification of Anastrozole in bulk drug substances, pharmaceutical formulations, and biological matrices is critical for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique.

Experimental Protocol: HPLC-UV Assay for Anastrozole Quantification

This protocol outlines a standard reversed-phase HPLC method for the determination of Anastrozole.

Objective: To quantify the purity of an Anastrozole sample or its concentration in a simple formulation.

Materials:

-

Anastrozole reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

HPLC system with UV detector

Methodology:

-

Preparation of Mobile Phase:

-

Prepare a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

-

Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.

-

-

Preparation of Standard Solution:

-

Accurately weigh approximately 10 mg of the Anastrozole reference standard.

-

Dissolve in a 100 mL volumetric flask using Methanol as the diluent to obtain a stock solution of 100 µg/mL.

-

Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 20 µg/mL.

-

-

Chromatographic Conditions:

-

Column: C18 (4.6 mm x 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water (60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 215 nm

-

-

Analysis and Calibration:

-

Inject the standard solutions in ascending order of concentration.

-

Record the peak area for each injection.

-

Construct a calibration curve by plotting the peak area versus the concentration of Anastrozole.

-

Perform a linear regression analysis. The curve should exhibit a correlation coefficient (r²) of ≥ 0.999.

-

-

Sample Analysis:

-

Prepare the sample solution at a concentration expected to fall within the calibration range.

-

Inject the sample and record the peak area.

-

Calculate the concentration of Anastrozole in the sample using the linear regression equation from the calibration curve.

-

Caption: HPLC Workflow for Anastrozole Quantification.

Conclusion

Anastrozole remains a critical therapeutic agent in oncology, with a well-defined molecular profile and a highly specific mechanism of action. Its efficacy is rooted in its ability to competitively and selectively inhibit the aromatase enzyme, leading to a dramatic reduction in estrogen biosynthesis. The analytical methods for its characterization, primarily HPLC-based, are robust and essential for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a foundational technical overview intended to support the work of researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

References

An In-Depth Technical Guide to the Discovery and History of Anastrozole Diamide

This technical guide provides a comprehensive overview of the discovery, history, and scientific significance of Anastrozole Diamide. Intended for researchers, scientists, and professionals in drug development, this document delves into the origins of Anastrozole Diamide as a process-related impurity of the potent aromatase inhibitor, Anastrozole. We will explore its chemical synthesis, analytical characterization, and the implications of its presence in the final drug product.

Anastrozole: A Landmark in Hormone Therapy for Breast Cancer

Anastrozole, marketed under the brand name Arimidex among others, is a non-steroidal aromatase inhibitor that has become a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] Its development was a significant milestone in endocrine therapy, offering a more targeted approach compared to previous treatments.[1] Anastrozole was patented by Imperial Chemical Industries (ICI) in 1987 and received medical approval in 1995.[2]

The therapeutic efficacy of Anastrozole lies in its potent and selective inhibition of aromatase, the enzyme responsible for the peripheral conversion of androgens to estrogens.[3][4] By blocking this key step in estrogen biosynthesis, Anastrozole significantly reduces circulating estrogen levels, thereby depriving hormone-dependent breast cancer cells of the signals they need to grow and proliferate.[5][6] Clinical trials have demonstrated that a 1 mg daily dose of Anastrozole can suppress aromatase activity by 96.7% to 97.3%.[2]

The chemical structure of Anastrozole, 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile), features two critical nitrile groups. These groups are essential for its interaction with the aromatase enzyme. However, they are also susceptible to chemical transformations, such as hydrolysis, which can lead to the formation of related impurities during synthesis and storage.

The Emergence of Anastrozole Diamide: An Impurity Story

The "discovery" of Anastrozole Diamide is intrinsically linked to the rigorous process of drug development and manufacturing for Anastrozole. In the pharmaceutical industry, the identification and characterization of impurities are critical for ensuring the safety and efficacy of a drug product. Anastrozole Diamide, also known as Anastrozole Related Compound C or Anastrozole Impurity 16, is a prime example of a process-related impurity and a degradation product.[7][8][9]

It is not a compound that was intentionally designed or synthesized for therapeutic purposes. Instead, its existence was likely first noted during the analytical profiling of Anastrozole bulk drug and formulated products. The presence of impurities can impact the stability, bioavailability, and safety of the final drug product, making their identification and control a regulatory requirement.

Anastrozole Diamide is formed through the hydrolysis of the two nitrile functional groups of the Anastrozole molecule to primary amide groups.[7] This transformation can be catalyzed by acidic or basic conditions and the presence of water.

Chemical Transformation of Anastrozole to Anastrozole Diamide

Figure 1. Hydrolysis of Anastrozole to Anastrozole Diamide.

Synthesis and Characterization

While Anastrozole Diamide is an impurity, its synthesis is of interest for use as an analytical standard to accurately quantify its presence in Anastrozole drug substances and products.

Hypothetical Synthesis of Anastrozole Diamide

A targeted synthesis of Anastrozole Diamide would involve the controlled hydrolysis of Anastrozole.

Protocol: Acid-Catalyzed Hydrolysis of Anastrozole

-

Dissolution: Dissolve a known quantity of Anastrozole in a suitable organic solvent that is miscible with water, such as acetone or tetrahydrofuran (THF).

-

Acidification: Add a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the solution. The concentration of the acid and the reaction temperature would need to be carefully optimized to favor the formation of the diamide over the corresponding dicarboxylic acid.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to track the disappearance of the starting material and the formation of the product.

-

Quenching and Extraction: Once the reaction is complete, neutralize the acid with a suitable base, such as sodium bicarbonate. Extract the product into an organic solvent.

-

Purification: Purify the crude product using column chromatography or recrystallization to obtain pure Anastrozole Diamide.

-

Characterization: Confirm the identity and purity of the synthesized Anastrozole Diamide using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Analytical Profile

The analytical characterization of Anastrozole Diamide is crucial for its role as a reference standard.

| Property | Anastrozole | Anastrozole Diamide |

| CAS Number | 120511-73-1 | 120512-04-1 |

| Molecular Formula | C₁₇H₁₉N₅ | C₁₇H₂₃N₅O₂ |

| Molecular Weight | 293.37 g/mol | 329.40 g/mol |

| IUPAC Name | 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile) | 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropanamide) |

Data sourced from PubChem.[1][7]

Pharmacological Significance (or Lack Thereof)

There is no evidence in the scientific literature to suggest that Anastrozole Diamide has any significant pharmacological activity.[7][10] The conversion of the nitrile groups to amides drastically alters the electronic and steric properties of the molecule. The nitrile groups in Anastrozole are believed to be important for its binding to the heme iron of the cytochrome P450 unit of the aromatase enzyme. The replacement of these groups with bulkier and more polar amide groups would likely disrupt this critical interaction, leading to a significant loss of inhibitory activity.

Therefore, the primary significance of Anastrozole Diamide is not in its therapeutic potential but in its role as a critical quality attribute of Anastrozole. Regulatory agencies require strict control over the levels of impurities in drug products, and the presence of Anastrozole Diamide above a certain threshold could indicate issues with the manufacturing process or the stability of the drug product.

Conclusion

The story of Anastrozole Diamide is a compelling example of the meticulous science that underpins modern drug development. Its discovery was not a quest for a new therapeutic agent but a necessary step in ensuring the quality, safety, and efficacy of Anastrozole, a vital medication for breast cancer patients. As an analytical reference standard, Anastrozole Diamide plays a crucial role in the quality control of Anastrozole, allowing pharmaceutical scientists to monitor and control its formation. This in-depth guide highlights that even the "impurities" in drug development have a significant scientific story and are essential to the delivery of safe and effective medicines.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 19349405, Anastrozole Diamide. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2187, Anastrozole. Available from: [Link].

-

T3DB. Anastrozole (T3D4796). Available from: [Link]

-

Wikipedia. Anastrozole. Available from: [Link]

- Dukes M, Edwards PN, Large M, Smith IK, Boyle T. The preclinical pharmacology of "Arimidex" (anastrozole; ZD1033)--a potent, selective aromatase inhibitor. J Steroid Biochem Mol Biol. 1996;58(4):439-46.

- Lønning PE, Geisler J, Dowsett M. Pharmacological and clinical profile of anastrozole. Breast Cancer Res Treat. 1998;49 Suppl 1:S53-7; discussion S73-7.

-

Cleanchem. Anastrozole Diamide Impurity | CAS No: 120512-04-1. Available from: [Link]

-

Pharmaffiliates. Anastrozole Diamide Impurity | CAS No : 120512-04-1. Available from: [Link]

-

Allmpus. ANASTROZOLE DIAMIDE IMPURITY. Available from: [Link]

-

SynZeal. Anastrozole EP Impurity C | 120511-84-4. Available from: [Link]

-

GLP Pharma Standards. Anastrozole EP Impurity C | CAS No- 120511-84-4. Available from: [Link]

- Google Patents. US20060189670A1 - Process for the preparation of anastrozole and intermediates thereof.

-

Medscape. Arimidex (anastrozole) dosing, indications, interactions, adverse effects, and more. Available from: [Link]

-

Daicel Pharma Standards. Anastrozole Impurities Manufacturers & Suppliers. Available from: [Link]

-

CORE. THE SYNTHESIS OF ANASTRAZOLE INTERMEDIATES USING CONTINUOUS FLOW SYSTEMS By Sam Tanyi Tambi. Available from: [Link]

-

Wikipedia. Hydrazine. Available from: [Link]

- Geisler J, King N, Dowsett M, et al. Anastrozole ('Arimidex') blocks oestrogen synthesis both peripherally and within the breast in postmenopausal women with large operable breast cancer. Br J Cancer. 1996;74(8):1289-93.

-

PharmaCompass.com. Anastrole | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

-

FDA.gov. ANASTROZOLE DIAMIDE - gsrs. Available from: [Link]

Sources

- 1. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anastrozole - Wikipedia [en.wikipedia.org]

- 3. The preclinical pharmacology of "Arimidex" (anastrozole; ZD1033)--a potent, selective aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reference.medscape.com [reference.medscape.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Anastrozole ('Arimidex') blocks oestrogen synthesis both peripherally and within the breast in postmenopausal women with large operable breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anastrozole Diamide | C17H23N5O2 | CID 19349405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. chemicea.com [chemicea.com]

- 10. Pharmacological and clinical profile of anastrozole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Anastrozole Diamide: An Impurity of Anastrozole

Abstract

Anastrozole is a cornerstone in the adjuvant treatment of hormone receptor-positive breast cancer, functioning as a potent non-steroidal aromatase inhibitor.[1] The purity of any active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Impurities can arise from the manufacturing process, degradation, or storage, and their identification, characterization, and control are mandated by global regulatory bodies.[2] This technical guide provides a focused, in-depth examination of a specific process-related impurity, Anastrozole Diamide. We will explore its chemical structure, mechanism of formation, detailed analytical protocols for identification and quantification, and strategies for its control during manufacturing. This document is intended for researchers, analytical scientists, and professionals in drug development and quality control who work with Anastrozole.

Introduction: The Imperative of Impurity Profiling

Anastrozole, chemically known as α¹,α¹,α³,α³-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile, effectively suppresses estrogen biosynthesis by reversibly inhibiting the aromatase enzyme.[3][4] This mechanism is crucial for treating postmenopausal women with hormone-dependent breast cancer.[1] The manufacturing of such a potent API is a multi-step chemical process where side reactions or incomplete reactions can lead to the formation of impurities.[5]

These impurities, even at trace levels, can potentially alter the drug's efficacy, stability, or impart toxicity.[2] Therefore, a comprehensive understanding of the impurity profile is not merely a regulatory requirement but a fundamental aspect of ensuring patient safety. This guide moves beyond a general overview to provide a specific technical deep-dive into Anastrozole Diamide , an impurity resulting from the hydrolysis of Anastrozole's nitrile groups.[6]

Chemical Profile and Formation Pathway of Anastrozole Diamide

Anastrozole Diamide is a derivative of Anastrozole where both nitrile functional groups have been hydrolyzed to primary amides.

-

IUPAC Name: 2,2'-[5-(1H-1,2,4-Triazol-1-yl)methylbenzene-1,3-diyl]bis(2-methylpropanamide)

-

Molecular Formula: C₁₇H₂₃N₅O₂[7]

-

Molecular Weight: 329.4 g/mol [7]

Mechanism of Formation: Process-Induced Hydrolysis

Anastrozole Diamide is primarily classified as a process-related impurity . Its formation is attributed to the hydrolysis of the two cyano (nitrile) groups on the Anastrozole molecule during specific stages of synthesis or work-up.[6] Nitrile hydrolysis can be catalyzed by either acidic or basic conditions, proceeding through a primary amide intermediate to a carboxylic acid if conditions are harsh enough.[8]

In the context of Anastrozole synthesis, exposure to aqueous acidic or basic environments, particularly during work-up or purification steps, can initiate this transformation.[6] The reaction begins with a nucleophilic attack on the electrophilic carbon of the nitrile group, leading to the formation of the amide. The presence of both the mono-amide and the di-amide (Anastrozole Diamide) impurities suggests a stepwise hydrolysis process.[6]

Analytical Characterization and Quantification

The unambiguous identification and accurate quantification of Anastrozole Diamide require a combination of chromatographic separation and spectroscopic characterization. The cornerstone of this process is the use of a qualified Certified Reference Material (CRM) of Anastrozole Diamide, which can be procured from specialized suppliers.[2][9]

Chromatographic Separation: A Validated HPLC Method

High-Performance Liquid Chromatography (HPLC) is the predominant technique for impurity profiling of Anastrozole.[10] The polarity of Anastrozole Diamide is significantly different from the parent dinitrile compound, facilitating effective separation using reversed-phase chromatography.

-

System Preparation: Equilibrate a standard HPLC system with a UV detector for at least 40 minutes with the mobile phase to ensure a stable baseline.[11]

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve the Anastrozole Diamide reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Further dilute to a working concentration relevant to the specification limit (e.g., 1 µg/mL).

-

Test Solution: Accurately weigh and dissolve the Anastrozole API sample in the mobile phase to a final concentration of ~1 mg/mL.

-

-

Chromatographic Analysis: Inject equal volumes (typically 10-20 µL) of the standard and test solutions into the chromatograph.[11][12]

-

Data Analysis: Identify the Anastrozole Diamide peak in the test solution chromatogram by comparing its retention time with that of the standard solution. Quantify the impurity based on the peak area response relative to the standard or using an external standard method.

| Parameter | Recommended Conditions | Rationale & Causality |

| Column | C18 Reversed-Phase (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic interaction for separating Anastrozole and its more polar hydrolyzed impurities. The specified column is proven effective in related separations.[10] |

| Mobile Phase A | 10 mM Ammonium Formate or Phosphate Buffer (pH 3.0-4.0) | A buffered aqueous phase controls the ionization state of the analytes, ensuring reproducible retention times and sharp peak shapes. |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good elution strength for the compounds of interest. |

| Elution Mode | Isocratic or Gradient | An isocratic method (e.g., 60:40 Water:Acetonitrile) can be sufficient if resolution is good.[13] A gradient elution may be required to resolve all process impurities effectively.[10] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.[10] |

| Detection | UV at 215 nm | Anastrozole and its related compounds exhibit strong absorbance at this wavelength, providing high sensitivity.[10][11] |

| Column Temp. | Ambient or 30°C | Maintaining a constant temperature ensures retention time stability.[12] |

Spectroscopic Identification and Structural Elucidation

For definitive structural confirmation, especially during initial method development or for impurity characterization in regulatory filings, spectroscopic data is essential. This data is typically provided with the purchase of a certified reference standard.[7]

-

Mass Spectrometry (MS): When coupled with LC (LC-MS), this technique provides molecular weight information. For Anastrozole Diamide (C₁₇H₂₃N₅O₂), the expected protonated molecule [M+H]⁺ would be at m/z 330.4. Tandem MS (MS/MS) can further provide fragmentation patterns to confirm the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structural elucidation. The spectra of Anastrozole Diamide would show characteristic shifts for the amide protons (-CONH₂) that are absent in the parent drug, and the signals corresponding to the nitrile carbons in Anastrozole's ¹³C spectrum would be replaced by signals for the amide carbonyl carbons.[14]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the functional group transformation. The characteristic nitrile (C≡N) stretch in Anastrozole (around 2230 cm⁻¹) would be absent in the IR spectrum of Anastrozole Diamide, which would instead feature strong absorptions corresponding to the amide C=O stretch (around 1650 cm⁻¹) and N-H stretches (around 3200-3400 cm⁻¹).

Sources

- 1. What is the mechanism of Anastrozole? [synapse.patsnap.com]

- 2. Anastrozole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. droracle.ai [droracle.ai]

- 4. Anastrozole - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US8058302B2 - Process for preparing pure anastrozole - Google Patents [patents.google.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Anastrozole Impurities | SynZeal [synzeal.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. ajphr.com [ajphr.com]

- 13. jgtps.com [jgtps.com]

- 14. scielo.br [scielo.br]

An In-Depth Technical Guide to the Spectroscopic Data of Anastrozole Diamide

This technical guide provides a comprehensive analysis of the spectroscopic data for Anastrozole Diamide, a significant impurity of the aromatase inhibitor Anastrozole. Designed for researchers, scientists, and drug development professionals, this document delves into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics of this compound. While complete, publicly available spectra for Anastrozole Diamide are not readily accessible, this guide offers a robust predictive analysis based on the known spectroscopic data of the parent drug, Anastrozole, and the structural modifications inherent to the diamide derivative. Furthermore, it outlines detailed, field-proven methodologies for acquiring and interpreting this critical data.

Introduction to Anastrozole and the Significance of its Diamide Impurity

Anastrozole is a potent and selective non-steroidal aromatase inhibitor prescribed for the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1] Its therapeutic action relies on the inhibition of the aromatase enzyme, thereby blocking the conversion of androgens to estrogens.[1] The chemical purity of any active pharmaceutical ingredient (API) is paramount for its safety and efficacy. Anastrozole Diamide, with the chemical name 2,2'-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3-phenylene}bis(2-methylpropanamide), is a known process-related impurity or degradation product of Anastrozole.[2] Regulatory bodies mandate the identification and characterization of impurities in APIs, making a thorough understanding of the spectroscopic profile of Anastrozole Diamide essential for quality control and drug safety.